molecular formula C10H9FO2 B6241968 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 2728089-64-1

7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No. B6241968
CAS RN: 2728089-64-1
M. Wt: 180.2
InChI Key:
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Description

7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid (FICA) is an important organic compound that has been widely studied for its various applications in scientific research. FICA is a member of the indene family, a group of compounds that are derived from the cyclopentadiene ring system. It is a versatile molecule, with a wide range of properties and applications. FICA has been studied for its potential as a drug candidate, as well as its use in the synthesis of other compounds. In addition, FICA has been used in the study of biochemical and physiological effects, as well as its use in laboratory experiments.

Scientific Research Applications

7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has a wide range of applications in scientific research. It has been studied for its potential as a drug candidate, as well as its use in the synthesis of other compounds. 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has also been used to study the biochemical and physiological effects of various compounds, as well as its use in laboratory experiments. For example, 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has been used in the synthesis of a variety of compounds, including the anticonvulsant drugs lamotrigine and topiramate. 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has also been used in the study of the biochemical effects of various drugs, such as the anti-inflammatory drug diclofenac. In addition, 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has been used in the study of the physiological effects of various compounds, such as the antidiabetic drug metformin.

Mechanism of Action

The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is not well understood. However, it is believed that 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the production of prostaglandins and other pro-inflammatory compounds. 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is thought to inhibit the activity of COX, which in turn reduces the production of pro-inflammatory compounds. This may explain why 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has been studied for its potential as an anti-inflammatory drug.
Biochemical and Physiological Effects
7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has been studied for its potential as a drug candidate and its use in the study of biochemical and physiological effects. 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has been studied for its potential to act as an anti-inflammatory agent. In animal studies, 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has been shown to reduce inflammation in the lungs and other organs. 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has also been studied for its potential to act as an anticonvulsant. In animal studies, 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has been shown to reduce seizure activity in mice. 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has also been studied for its potential to act as an antidiabetic agent. In animal studies, 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has been shown to reduce blood glucose levels in rats.

Advantages and Limitations for Lab Experiments

The use of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage is that 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. In addition, 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is a relatively stable compound, making it suitable for long-term storage. However, 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is a relatively toxic compound, and it should be handled with caution. In addition, 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is a relatively expensive compound, making it an expensive option for laboratory experiments.

Future Directions

7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has a wide range of potential applications in scientific research. Future research should focus on the potential of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid as a drug candidate, as well as its use in the synthesis of other compounds. In addition, future research should focus on the biochemical and physiological effects of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid, as well as its use in laboratory experiments. Finally, future research should focus on the development of new methods for the synthesis of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid, as well as the development of new methods for its use in laboratory experiments.

Synthesis Methods

7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid can be synthesized via a variety of methods. One such method is the condensation reaction of 2,3-dihydro-1H-indene-4-carboxylic acid (DICA) and 7-fluorobenzaldehyde. In this reaction, the DICA is heated in the presence of an acid catalyst, such as sulfuric acid, and then 7-fluorobenzaldehyde is added. The reaction is then heated to a temperature of 180°C, and the resulting product is 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid. Another method of synthesis is the reaction of 7-fluorobenzaldehyde and 2,3-dihydro-1H-indene-4-carboxylic anhydride (DICA anhydride). In this reaction, the DICA anhydride is heated in the presence of an acid catalyst, such as p-toluenesulfonic acid, and then 7-fluorobenzaldehyde is added. The reaction is then heated to a temperature of 150°C, and the resulting product is 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-indene-4-carboxylic acid", "fluorine gas", "thionyl chloride", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "methanol", "diethyl ether", "water" ], "Reaction": [ "1. 2,3-dihydro-1H-indene-4-carboxylic acid is reacted with thionyl chloride to form 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid.", "2. The resulting chloro compound is then reacted with fluorine gas in the presence of a catalyst to form 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid.", "3. The 7-fluoro compound is reduced using sodium borohydride in methanol to form 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid.", "4. The reduced compound is then acetylated using acetic anhydride in the presence of acetic acid to form the corresponding acetyl derivative.", "5. The acetyl derivative is then hydrolyzed using sodium hydroxide in water to form 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid." ] }

CAS RN

2728089-64-1

Product Name

7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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